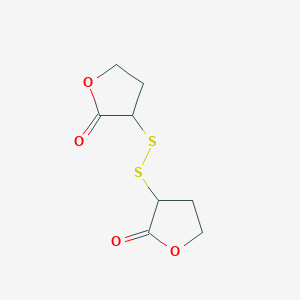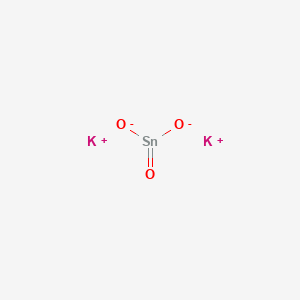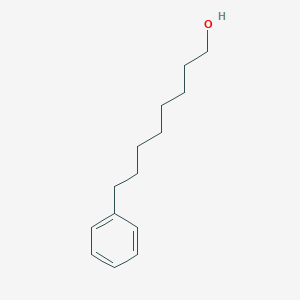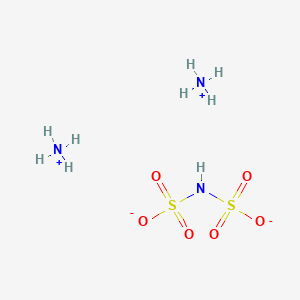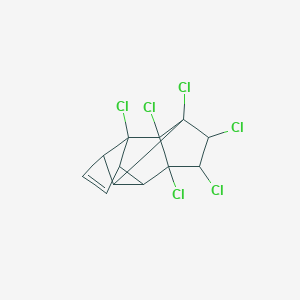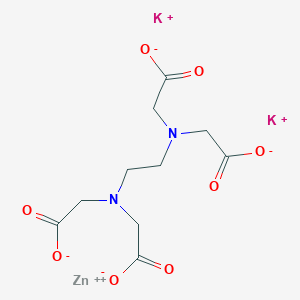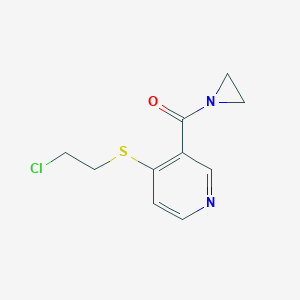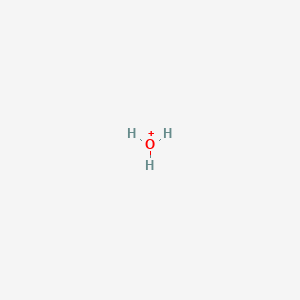
oxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
oxidanium ions are a class of cations containing an oxygen atom that has three bonds and a formal positive charge. The simplest oxonium ion is the hydronium ion (H₃O⁺), which is formed when water accepts a proton. This compound ions are significant in various chemical reactions, especially in acidic environments, where they often act as intermediates.
Synthetic Routes and Reaction Conditions:
Protonation of Alcohols: One common method to prepare oxonium ions is by protonating alcohols. For example, methanol can be protonated to form methyloxonium ion (CH₃OH₂⁺). This reaction typically requires a strong acid, such as hydrochloric acid or sulfuric acid.
Protonation of Ethers: Ethers can also be protonated to form oxonium ions. For instance, diethyl ether can be protonated to form diethyloxonium ion (C₂H₅OC₂H₅H⁺).
Industrial Production Methods:
Triethyloxonium Tetrafluoroborate: This compound is produced by reacting triethylamine with tetrafluoroboric acid.
Types of Reactions:
Substitution Reactions: this compound ions can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: Triaryloxonium salts can be used as aryne precursors under mild conditions, allowing for cycloaddition reactions to trap the arynes generated.
Common Reagents and Conditions:
Strong Acids: Hydrochloric acid, sulfuric acid, and tetrafluoroboric acid are commonly used to protonate alcohols and ethers to form oxonium ions.
Nucleophiles: Strong nucleophiles such as hydroxide, cyanide, and azide can react with oxonium ions.
Major Products:
Alkenes: Formed from the elimination reactions of protonated alcohols.
Arynes: Generated from triaryloxonium salts and trapped in cycloaddition reactions.
Chemistry:
Alkylating Agents: Tertiary oxonium salts, such as triethyloxonium tetrafluoroborate, are used as alkylating agents in organic synthesis.
Aryne Chemistry: Triaryloxonium salts are used as precursors for generating arynes, which are highly reactive intermediates in organic synthesis.
Biology and Medicine:
Industry:
Mécanisme D'action
oxidanium ions exert their effects primarily through their ability to act as strong electrophiles. They can accept electrons from nucleophiles, facilitating various chemical reactions. For example, in the protonation of alcohols, the oxonium ion formed can act as a leaving group, enabling substitution or elimination reactions .
Comparaison Avec Des Composés Similaires
Hydronium Ion (H₃O⁺): The simplest oxonium ion, formed by the protonation of water.
Oxocarbenium Ions: Formed by protonation or alkylation of a carbonyl group, these ions are resonance-stabilized and play a significant role in organic chemistry.
Uniqueness:
Propriétés
Numéro CAS |
13968-08-6 |
|---|---|
Formule moléculaire |
H3O(+) H3O+ |
Poids moléculaire |
19.023 g/mol |
Nom IUPAC |
oxidanium |
InChI |
InChI=1S/H2O/h1H2/p+1 |
Clé InChI |
XLYOFNOQVPJJNP-UHFFFAOYSA-O |
SMILES |
[OH3+] |
SMILES canonique |
[OH3+] |
Synonymes |
H(3)0+ hydronium ion |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



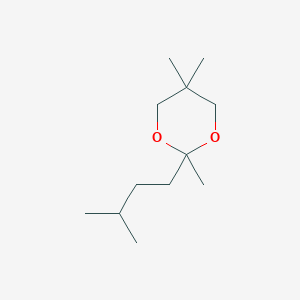
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)

